2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride
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Overview
Description
2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride is a heterocyclic compound that combines the structural features of both pyridine and benzimidazole
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the benzimidazole and pyridine scaffolds in the molecular structure of this compound are crucial for its biological activity . The interaction of this compound with its targets likely involves the formation of hydrogen bonds and other types of intermolecular interactions .
Biochemical Pathways
These could potentially include pathways related to inflammation, tumor growth, bacterial and viral replication, and more .
Pharmacokinetics
The compound’s solubility in water and other polar solvents, as suggested by the properties of similar compounds , could potentially influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with similar compounds, the effects could potentially include the inhibition of bacterial and viral replication, reduction of inflammation, inhibition of tumor growth, and more .
Biochemical Analysis
Biochemical Properties
The compound is amphoteric in nature, showing both acidic and basic properties . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The dissociation constant (pKa) of delocalized lone pair and non-delocalized lone pair is 7 and 14.9 respectively . The 1,3-diazole ring is susceptible to both electrophilic and nucleophilic attacks due to its amphoteric phenomenon .
Cellular Effects
Derivatives of 1, 3-diazole, a core structure in the compound, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
It is known that imidazole-containing compounds can interact with various enzymes and proteins, potentially influencing their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride over time in laboratory settings have not been reported in the literature. It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride typically involves the condensation of pyridine derivatives with benzimidazole precursors. One common method involves the reaction of 2-aminopyridine with o-phenylenediamine in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole or pyridine rings.
Reduction: Reduced forms of the benzimidazole or pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridin-4-yl-1H-benzimidazole-5-carboxylic acid
- 2-Pyridin-2-yl-1H-benzimidazole-4-carboxylic acid
- 2-Pyridin-3-yl-1H-benzimidazole-5-carboxylic acid
Uniqueness
2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the carboxylic acid group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2.ClH/c17-13(18)9-4-1-5-10-11(9)16-12(15-10)8-3-2-6-14-7-8;/h1-7H,(H,15,16)(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXQZESMKBYUBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CN=CC=C3)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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